

Application Notes and Protocols for the Analytical Determination of Methyl Carnosate

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Compound of Interest

Compound Name: Methyl Carnosate

Cat. No.: B1248950

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Introduction

Methyl carnosate is a naturally occurring phenolic diterpene found in various Lamiaceae family plants, such as rosemary (*Rosmarinus officinalis*) and sage (*Salvia officinalis*).^[1] It is a derivative of carnosic acid and is recognized for its potent antioxidant and antibacterial properties.^[1] The analysis of **methyl carnosate** is crucial for the quality control of herbal extracts, the development of new therapeutic agents, and for understanding its pharmacokinetic and pharmacodynamic profiles. These application notes provide detailed protocols for the detection and quantification of **methyl carnosate** using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Methods

The primary methods for the analytical determination of **methyl carnosate** are reversed-phase HPLC coupled with UV or mass spectrometry detectors. These techniques offer high sensitivity and selectivity for the analysis of complex matrices such as plant extracts and biological samples.^{[1][2]}

Quantitative Data Summary

The following tables summarize the quantitative data for the analytical methods described in this document.

Table 1: HPLC-UV Method Parameters and Performance

Parameter	Value	Reference
Linearity Range	0.1 - 380 µg/mL (for related compounds)	[3]
Limit of Detection (LOD)	1.3 - 8.6 µg/mL (for related compounds)	[1][2]
Limit of Quantification (LOQ)	Not explicitly stated for methyl carnosate	
Accuracy (Recovery)	95.5% - 100.8% (for related compounds)	[1][2]
Precision (RSD%)	< 5%	[4]

Table 2: LC-MS Method Parameters and Performance

Parameter	Value	Reference
Linearity Range	Not explicitly stated for methyl carnosate	
Limit of Detection (LOD)	Not explicitly stated for methyl carnosate	
Limit of Quantification (LOQ)	Not explicitly stated for methyl carnosate	
Accuracy (Recovery)	Not explicitly stated for methyl carnosate	
Precision (RSD%)	Not explicitly stated for methyl carnosate	

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is suitable for the routine quantification of **methyl carnosate** in well-characterized plant extracts.

1. Instrumentation and Materials

- High-Performance Liquid Chromatograph (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.
- Analytical column: Fused-core C18 column (e.g., Kinetex C18, 100 mm × 4.6 mm, 2.6 µm).
[\[4\]](#)
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Methanol (HPLC grade).
- **Methyl carnosate** reference standard.
- Sample filtration vials (0.45 µm).

2. Sample Preparation

- Accurately weigh a suitable amount of the dried plant extract.
- Dissolve the extract in methanol to a known concentration (e.g., 1 mg/mL).
- Vortex the solution for 1 minute to ensure complete dissolution.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3. Chromatographic Conditions

- Column Temperature: 30-55°C.[\[4\]](#)

- Flow Rate: 1.0 - 2.5 mL/min.[4]
- Injection Volume: 10 µL.
- UV Detection Wavelength: 284 nm.[4]
- Mobile Phase Gradient:
 - 0-5 min: 50-95% B
 - 5-7 min: 95% B
 - 7-8 min: 95-50% B
 - 8-10 min: 50% B (re-equilibration).[4]

4. Quantification

- Prepare a series of standard solutions of **methyl carnosate** in methanol.
- Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
- Inject the sample solution and determine the concentration of **methyl carnosate** from the calibration curve.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol offers higher sensitivity and selectivity, making it ideal for the analysis of **methyl carnosate** in complex matrices or for trace-level detection.

1. Instrumentation and Materials

- Liquid Chromatography system coupled to a mass spectrometer (e.g., single quadrupole, triple quadrupole, or Q-TOF).
- Analytical column: UPLC BEH C18 column (1.7 µm, 2.1 mm × 50 mm).[4]

- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Methanol (LC-MS grade).
- **Methyl carnosate** reference standard.
- Sample filtration vials (0.22 μ m).

2. Sample Preparation

- Follow the same procedure as for the HPLC-UV method, but use LC-MS grade solvents and filter with a 0.22 μ m syringe filter.

3. Chromatographic and Mass Spectrometric Conditions

- Column Temperature: 55°C.[4]
- Flow Rate: 0.8 mL/min.[4]
- Injection Volume: 5 μ L.
- Ionization Mode: Electrospray Ionization (ESI), negative mode.
- MS Detection:
 - Full Scan Mode: for qualitative analysis and identification.
 - Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode: for quantitative analysis, monitoring the specific m/z for **methyl carnosate**. The exact m/z to monitor should be determined by infusing a standard solution of **methyl carnosate**.
- Mobile Phase Gradient: A similar gradient to the HPLC-UV method can be used and optimized for the specific LC-MS system.

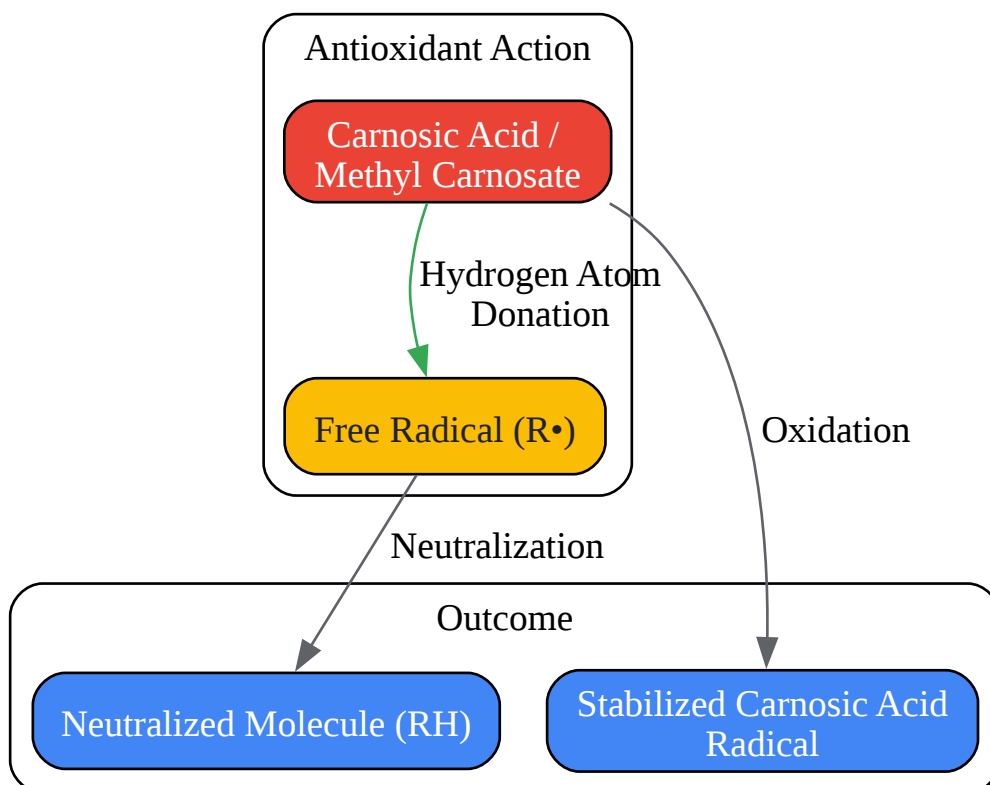
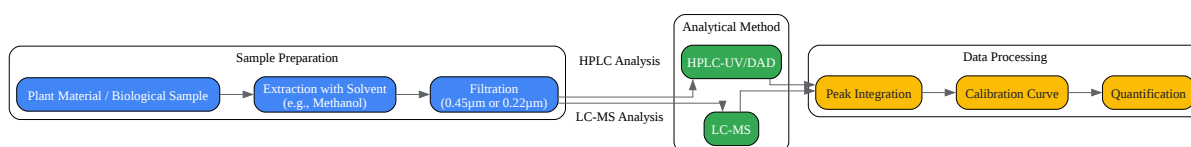
4. Quantification

- Prepare a calibration curve using a reference standard of **methyl carnosate**.

- Quantify **methyl carnosate** in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow for Methyl Carnosate Analysis



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